molecular formula C11H18O3 B1462771 Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-15-7

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No. B1462771
CAS No.: 94994-15-7
M. Wt: 198.26 g/mol
InChI Key: CNDFZCWNUACFHZ-UHFFFAOYSA-N
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Patent
US06649600B1

Procedure details

Lithium hydroxide (2 N, 250 ml) is added to a mixture of 4-hydroxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester (XVI, Example 91) in a mixture of THF (50 ml) and methanol (75 ml). The resulting reaction mixture is stirred at 20-25° for 16 hr, and then concentrated. The residue is diluted with water (30 ml) and washed with methylene chloride (100 ml) and ethyl acetate (100 ml). The aqueous layer is acidified with concentrated hydrochloric acid pH about 0 and extracted with ethyl acetate (3×250 ml). The ethyl acetate layers are combined and washed with saline (3×50 ml), dried over anhydrous sodium sulfate and concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 3.09, 1.72 and 1.29.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5]([C:7]12[CH2:14][CH2:13][C:10]([CH2:15][OH:16])([CH2:11][CH2:12]1)[CH2:9][CH2:8]2)=[O:6]>C1COCC1.CO>[OH:16][CH2:15][C:10]12[CH2:13][CH2:14][C:7]([C:5]([OH:6])=[O:4])([CH2:8][CH2:9]1)[CH2:12][CH2:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C12CCC(CC1)(CC2)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 20-25° for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue is diluted with water (30 ml)
WASH
Type
WASH
Details
washed with methylene chloride (100 ml) and ethyl acetate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 ml)
WASH
Type
WASH
Details
washed with saline (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCC12CCC(CC1)(CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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